3-(3,5-二甲基苯基)-2-巯基-3H-喹唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

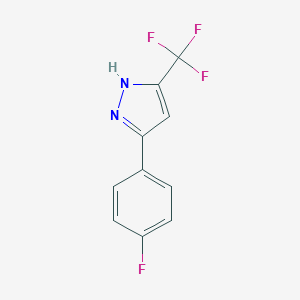

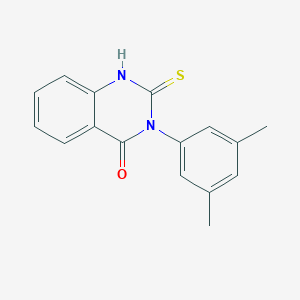

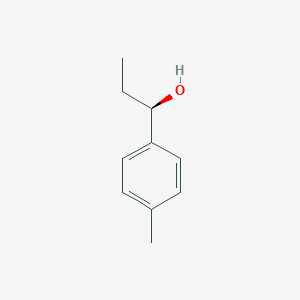

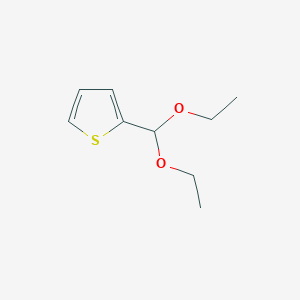

The compound “3-(3,5-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, one of which is aromatic (benzene) and the other contains two nitrogen atoms (pyrimidine). They have been studied for their potential medicinal properties .

Synthesis Analysis

While specific synthesis methods for “3-(3,5-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one” were not found, quinazolinones can generally be synthesized through the condensation of anthranilic acid, primary amines, and carboxylic acids .Molecular Structure Analysis

The molecular structure of “3-(3,5-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one” would likely consist of a quinazolinone core, with a 3,5-dimethylphenyl group attached at the 3-position and a mercapto group (-SH) attached at the 2-position .Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “3-(3,5-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one” can undergo would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(3,5-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one” would depend on its specific structure. For example, 3,5-dimethylphenol, a component of the compound, is described as a colorless to off-white crystalline solid .科学研究应用

抗惊厥和抗抑郁药物

已合成3-(3,5-二甲基苯基)-2-巯基-3H-喹唑啉-4-酮衍生物,并评估其作为抗惊厥和抗抑郁药物的潜力。在一项研究中,开发了一系列3-[(4-取代苯甲亚)-氨基]-2-苯基-3H-喹唑啉-4-酮,并在MES和scPTZ测试中显示出有希望的抗惊厥活性。该系列中的某些化合物还在强迫游泳实验中表现出抗抑郁活性,表明它们具有双重治疗潜力 (Amir, Ali, & Hassan, 2013)。

抗微生物活性

已探索了喹唑啉-4(3H)-酮衍生物,包括那些与3-(3,5-二甲基苯基)-2-巯基-3H-喹唑啉-4-酮类似的修饰,以了解它们的抗微生物性质。已合成新的衍生物,并显示出对细菌和真菌菌株的优异至中等活性。这表明这类化合物在开发新的抗微生物药物中具有潜在用途 (Sojitra, Dixit, Patel, Patel, & Dixit, 2016)。

抗肿瘤特性

还研究了喹唑啉酮衍生物的抗肿瘤(抗癌)特性。例如,从乙酸乙酯2-氰基-3,3-二甲基-4-苯基丁酸酯合成的某些3-取代5,5-二甲基苯并[ h ]喹唑啉-4(3H)-酮已评估其抗肿瘤特性,揭示了在癌症治疗中的潜在治疗应用 (Markosyan, Torshirzad, Shakhbazyan, & Arsenyan, 2014)。

抗炎活性

已评估了一些新合成的喹唑啉酮衍生物的抗炎活性,显示出有希望的结果。例如,像3-(取代苯基)-2-(取代苯基查尔酮基氨基乙酸二氮杂环己烯-2'-基)-6-单取代喹唑啉-4(3H)-酮这样的化合物在白化大鼠卡拉胶诱导水肿实验中表现出显著的抗炎效果,表明它们在开发新的抗炎疗法中的用途 (Rani, Archana, Srivastava, & Kumar, 2002)。

抗病毒活性

合成了新型2,3-二取代喹唑啉-4(3H)-酮,并对其针对各种呼吸道和生物防御病毒的评估表明具有潜在的抗病毒特性。这些化合物是使用微波技术合成的,对流感A病毒和严重急性呼吸综合征冠状病毒等病毒表现出显著活性,突显了它们在抗病毒药物开发中的潜力 (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007)。

作用机制

属性

IUPAC Name |

3-(3,5-dimethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-7-11(2)9-12(8-10)18-15(19)13-5-3-4-6-14(13)17-16(18)20/h3-9H,1-2H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJYPZPVUGXPEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3NC2=S)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)

![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)